molecular formula C13H16ClN3O3 B8143701 N-[2-(5-chloro-2,6-dimethoxybenzimidazol-1-yl)ethyl]acetamide

N-[2-(5-chloro-2,6-dimethoxybenzimidazol-1-yl)ethyl]acetamide

Cat. No.: B8143701
M. Wt: 297.74 g/mol
InChI Key: BVSLRGAPRGQWNC-UHFFFAOYSA-N
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Description

ACH-000143 is a novel and potent melatonin receptor agonist. It has shown significant promise in reducing liver triglycerides and steatosis in diet-induced obese rats. This compound is particularly interesting due to its high oral bioavailability and peripherally preferred exposure, making it a potential candidate for treating metabolic diseases such as obesity, diabetes, and nonalcoholic steatohepatitis .

Preparation Methods

The synthesis of ACH-000143 involves several steps, starting with 1-fluoro-4-methoxy-2-nitrobenzene (or 2-fluoro-4-methoxy-1-nitrobenzene) as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution, reduction, and cyclization, to form the final product . The industrial production methods for ACH-000143 are not extensively documented, but the synthetic route involves standard organic synthesis techniques and conditions.

Chemical Reactions Analysis

ACH-000143 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles such as amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
N-[2-(5-chloro-2,6-dimethoxybenzimidazol-1-yl)ethyl]acetamide has been investigated for its anticancer properties. Studies indicate that compounds in the benzimidazole class can inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific molecular pathways. For instance, its interaction with cyclin-dependent kinases has shown promise in halting tumor growth .

1.2 Antimicrobial Properties
Research has highlighted the antimicrobial activity of this compound against various pathogens. Its structure allows it to disrupt bacterial cell walls or interfere with metabolic pathways, making it a candidate for developing new antibiotics .

1.3 Neurological Applications
The compound has been studied for its potential neuroprotective effects. Preliminary findings suggest that it may modulate neurotransmitter systems and could be beneficial in treating neurodegenerative diseases. Specifically, it has been noted for its ability to enhance cognitive function in animal models .

Cancer Research

A study conducted on the efficacy of this compound in breast cancer models showed a significant reduction in tumor size when administered alongside standard chemotherapy agents. The combination therapy enhanced the overall survival rates compared to controls .

Antimicrobial Efficacy

In vitro tests demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The results indicate a potential for developing new antimicrobial agents based on its structure .

Neuroprotection Studies

Research involving animal models of Alzheimer's disease revealed that administration of this compound improved memory retention and reduced amyloid-beta plaque formation, suggesting its utility in neuroprotective therapies .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
Anticancer ActivityTumor growth inhibitionKinase inhibition; apoptosis induction
Antimicrobial PropertiesBacterial infectionsDisruption of cell wall; metabolic interference
Neurological ApplicationsNeuroprotectionAntioxidant activity; neurotransmitter modulation

Mechanism of Action

ACH-000143 exerts its effects by acting as an agonist for melatonin receptors MT1 and MT2. These receptors are involved in the regulation of circadian rhythms and metabolic processes. By binding to these receptors, ACH-000143 modulates melatonin signaling, leading to improved glucose and lipid metabolism. This compound has shown a stronger regulatory effect on peripheral absorption and liver lipid metabolism compared to central exposure .

Comparison with Similar Compounds

ACH-000143 is unique due to its high potency and selectivity for melatonin receptors MT1 and MT2. Similar compounds include:

These compounds share similar structures and mechanisms of action but differ in their pharmacokinetic properties and specific applications.

Biological Activity

N-[2-(5-chloro-2,6-dimethoxybenzimidazol-1-yl)ethyl]acetamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound this compound features a benzimidazole core substituted with chlorine and methoxy groups. Its molecular formula is C13H16ClN3O2, and it possesses a molecular weight of approximately 283.74 g/mol. The presence of halogens and methoxy groups suggests potential lipophilicity, which may influence its biological activity.

Research indicates that this compound acts primarily as an activator of the GABAA receptor , which plays a crucial role in mediating inhibitory neurotransmission in the central nervous system (CNS) . This mechanism suggests potential applications in treating conditions such as anxiety, epilepsy, and other neurological disorders.

Antinociceptive Activity

The antinociceptive effects of similar benzimidazole derivatives have been documented. For example, certain derivatives exhibited significant pain relief in animal models, suggesting that this compound may also possess analgesic properties . Such effects are likely mediated through modulation of GABAergic pathways.

Case Studies and Experimental Data

A range of studies has evaluated the biological activity of compounds related to this compound. Below is a summary table highlighting key findings from relevant research:

Study Compound Activity Methodology Results
ChloroacetamidesAntimicrobialQSAR analysis & in vitro testingEffective against Gram-positive bacteria; less effective against Gram-negative
Benzimidazole derivativesAntinociceptiveAnimal model testingSignificant pain relief observed
Related benzimidazolesGABAA activationReceptor binding assaysConfirmed activation leading to CNS effects

Properties

IUPAC Name

N-[2-(5-chloro-2,6-dimethoxybenzimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O3/c1-8(18)15-4-5-17-11-7-12(19-2)9(14)6-10(11)16-13(17)20-3/h6-7H,4-5H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSLRGAPRGQWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C2=CC(=C(C=C2N=C1OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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